7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-8(12)7-4-10-5-9(7)2-1-3-13-6-9/h7,10H,1-6H2,(H,11,12) |
InChI Key |
TUDRLUPSXJFMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNCC2C(=O)O)COC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure . The reaction conditions often involve the use of solvents such as methanol and catalysts like Raney nickel .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production, involving similar reaction conditions and reagents .
Chemical Reactions Analysis
Types of Reactions: 7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the spiro linkage.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and metabolic pathways.
Mechanism of Action
The mechanism of action of 7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid with analogous spirocyclic derivatives, focusing on structural modifications, physicochemical properties, and synthetic routes.
Substituent Variations
Key Observations:
- Aromatic Substituents: The difluorobenzoyl group in introduces π-π stacking capabilities, relevant for receptor-ligand interactions.
- Alkyl Chains: Isobutyl () and methoxyethyl () substituents modulate lipophilicity and solubility, critical for pharmacokinetic optimization.
Heteroatom and Ring Modifications
Key Observations:
Biological Activity
7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a spirocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique spirocyclic structure that incorporates both oxygen and nitrogen atoms, which may influence its interaction with various biological targets. Its molecular formula is with a molecular weight of approximately 171.21 g/mol. The structural characteristics contribute to its reactivity and potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antibacterial agent.
| Pathogen | Activity Type | IC50 (µM) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 15.4 |
| Escherichia coli | Antibacterial | 20.0 |
These results highlight the compound's promising antibacterial profile, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.
The precise mechanism of action of this compound is still under investigation, but it is hypothesized to involve interaction with bacterial enzymes or receptors critical for cell wall synthesis or metabolic processes. The spirocyclic arrangement may enhance binding affinity due to conformational rigidity, allowing for effective inhibition of target sites.
Case Study 1: Antibacterial Evaluation
In a comparative study involving the ESKAPE panel of pathogens—six highly virulent and antibiotic-resistant bacteria—this compound demonstrated significant antibacterial activity. The compound was evaluated using the Kirby–Bauer disk diffusion method, followed by minimum inhibitory concentration (MIC) testing to determine its efficacy against resistant strains.
Case Study 2: Cytotoxicity Assessment
Recent investigations into the cytotoxic effects of this compound revealed moderate activity against cancer cell lines, including MCF-7 (breast cancer). The IC50 value for MCF-7 was found to be 22.5 µM, indicating potential anticancer properties that warrant further exploration in therapeutic contexts.
Research Findings Summary
The following table summarizes key findings from recent studies on this compound:
| Study Focus | Findings |
|---|---|
| Antibacterial Activity | Effective against S. aureus and E. coli |
| Cytotoxicity | Moderate activity against MCF-7 cell line |
| Proposed Mechanism | Interaction with bacterial enzymes/receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
